An In-depth Technical Guide to (4-Methoxy-3-methylpyridin-2-yl)methanol: A Key Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide to (4-Methoxy-3-methylpyridin-2-yl)methanol: A Key Intermediate in Pharmaceutical Synthesis
CAS Number: 86604-77-5
Authored by: A Senior Application Scientist
Introduction
(4-Methoxy-3-methylpyridin-2-yl)methanol is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry.[1][2] Its significance is primarily anchored in its role as a crucial intermediate in the synthesis of several proton pump inhibitors (PPIs), a class of drugs designed to reduce gastric acid production. This guide provides an in-depth exploration of this compound, from its chemical identity and properties to its synthesis and critical applications in drug development, tailored for researchers, scientists, and professionals in the pharmaceutical industry.
Core Properties and Identification
A comprehensive understanding of the physicochemical properties of (4-Methoxy-3-methylpyridin-2-yl)methanol is fundamental for its effective application and handling in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 86604-77-5 | [1][3][4] |
| Molecular Formula | C₈H₁₁NO₂ | [1][2] |
| Molecular Weight | 153.18 g/mol | [1] |
| Appearance | White to off-white solid | [5] |
| Boiling Point | 276.865 °C at 760 mmHg (Predicted) | [6] |
| Flash Point | 121.244 °C (Predicted) | [6] |
| Density | 1.12 g/cm³ (Predicted) | [6] |
| Purity | Typically ≥95-97% | [2][5] |
Central Role in Drug Development: The Gateway to Proton Pump Inhibitors
The primary and most significant application of (4-Methoxy-3-methylpyridin-2-yl)methanol lies in its function as a precursor for the synthesis of the sulfinylbenzimidazole moiety of proton pump inhibitors.[1] Notably, it is a key starting material for the industrial production of Rabeprazole, a widely used medication for treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.
The synthetic utility of this molecule stems from the reactivity of its hydroxymethyl group. This functional group is typically activated, often by conversion to a chloromethyl derivative, which then undergoes nucleophilic substitution with a substituted benzimidazole thiol. This coupling reaction is a cornerstone in the assembly of the final drug substance.
Logical Workflow in Rabeprazole Synthesis
The following diagram illustrates the logical progression from (4-Methoxy-3-methylpyridin-2-yl)methanol to a generic proton pump inhibitor, highlighting the key transformations.
Caption: Logical workflow from the core intermediate to a proton pump inhibitor.
A Comparative Analysis of Synthetic Routes
The synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol has been approached through various strategies, each with distinct advantages and disadvantages. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of production, and economic and environmental considerations.
| Route | Starting Material | Key Intermediates | Key Reagents | Reported Advantages | Reported Disadvantages |
| Route 1 | 2,3-Dimethylpyridine | 2,3-Dimethyl-4-nitropyridine-N-oxide, 2-Chloromethyl-3-methyl-4-methoxypyridine | Nitrating agents, Oxidizing agents, Methoxide source, Reducing agents | Well-established chemistry for pyridine N-oxides. | Multi-step process with potentially low overall yield. |
| Route 2 | 4-Chloro-2,3-dimethylpyridine N-oxide | 4-(3-Methoxypropoxy)-2,3-dimethylpyridine N-oxide | 3-Methoxypropan-1-ol, Strong base (e.g., NaH), Acetic anhydride | Avoids nitration step. | Requires handling of strong bases like sodium hydride. |
| Route 3 | 2,3-Dimethyl-4-(3-methoxypropoxy)pyridine N-oxide | 3-Methyl-2-acetoxymethyl-4-(3-methoxypropoxy)pyridine | Acetic anhydride, p-toluenesulfonic acid, Aqueous base | Optimized for high purity and yield of the target alcohol. | Requires careful control of rearrangement and hydrolysis conditions. |
Detailed Synthetic Protocols
This classical approach involves the nitration and N-oxidation of 2,3-dimethylpyridine to introduce the necessary functional groups.
Experimental Protocol:
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N-Oxidation and Nitration: 2,3-Dimethylpyridine is treated with a mixture of nitric acid and sulfuric acid to yield 2,3-dimethyl-4-nitropyridine-N-oxide.
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Rearrangement and Chlorination: The N-oxide is then subjected to rearrangement and chlorination, often using a chlorinating agent like sulfuryl chloride or phosphorus oxychloride, to introduce a chloromethyl group at the 2-position.
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Methoxylation: The nitro group is displaced by a methoxy group using a methoxide source, such as sodium methoxide.
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Hydrolysis: The chloromethyl group is hydrolyzed to the hydroxymethyl group, typically under basic conditions, to afford (4-Methoxy-3-methylpyridin-2-yl)methanol.
Caption: Synthetic pathway starting from 2,3-dimethylpyridine.
This route offers an alternative to the nitration pathway.
Experimental Protocol:
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Etherification: 4-Chloro-2,3-dimethylpyridine N-oxide is reacted with 3-methoxypropan-1-ol in the presence of a strong base like sodium hydride to yield 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide.
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Rearrangement: The N-oxide undergoes rearrangement upon treatment with acetic anhydride to form the corresponding 2-acetoxymethyl intermediate.
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Hydrolysis: The acetate is hydrolyzed under basic conditions (e.g., sodium hydroxide in ethanol) to yield the target alcohol.
Caption: Synthetic pathway starting from 4-chloro-2,3-dimethylpyridine N-oxide.
Analytical Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and purity of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the key functional groups, such as the hydroxyl (-OH) and ether (C-O-C) groups.
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Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule.
Researchers can typically obtain certificates of analysis with detailed spectral data from commercial suppliers upon request.
Safety, Handling, and Disposal
As with any chemical substance, proper safety precautions are paramount when handling (4-Methoxy-3-methylpyridin-2-yl)methanol. The following information is synthesized from available safety data sheets.
Hazard Identification
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Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures and Personal Protective Equipment (PPE)
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Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.
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Personal Protective Equipment:
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
First Aid Measures
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Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
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Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
Storage and Disposal
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.
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Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.
Conclusion
(4-Methoxy-3-methylpyridin-2-yl)methanol stands as a testament to the enabling power of heterocyclic chemistry in modern drug discovery and development. Its role as a key intermediate in the synthesis of proton pump inhibitors like Rabeprazole underscores its importance in the pharmaceutical industry. A thorough understanding of its synthesis, properties, and safe handling is crucial for any scientist or researcher working in this domain. This guide has provided a comprehensive overview to support and inform such endeavors.
References
-
PubChem. (4-Methoxy-3-methylpyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (4-Methoxy-3-methylpyridin-2-yl)methanol | CAS#:86604-77-5. Retrieved from [Link]
- AK Scientific, Inc. Safety Data Sheet.
- Sanjay, S. S., & Hammouti, B. (2025). A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. Moroccan Journal of Chemistry, 13(2), 807-848.
- Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
- Google Patents. (2014).
Sources
- 1. (4-Methoxy-3-methylpyridin-2-yl)methanol | C8H11NO2 | CID 10844583 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Figure 1: General reaction scheme for the catalytic hydrogenation of methyl 4-methoxy-3-methylpyridine-2-carboxylate to (4-Methoxy-3-methylpyridin-2-yl)methanol.
